molecular formula C13H11ClN2 B1482543 4-(chloromethyl)-3-phenyl-1-(prop-2-yn-1-yl)-1H-pyrazole CAS No. 2092796-19-3

4-(chloromethyl)-3-phenyl-1-(prop-2-yn-1-yl)-1H-pyrazole

Cat. No.: B1482543
CAS No.: 2092796-19-3
M. Wt: 230.69 g/mol
InChI Key: LSLASZNFHFBKLD-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-3-phenyl-1-(prop-2-yn-1-yl)-1H-pyrazole is a versatile pyrazole-based chemical building block designed for pharmaceutical research and the development of novel bioactive molecules. Pyrazole derivatives are recognized as privileged scaffolds in medicinal chemistry due to their extensive therapeutic potential and presence in several marketed drugs . The structure of this compound features three key reactive sites: a chloromethyl group at the 4-position, a phenyl ring at the 3-position, and a propargyl group (prop-2-yn-1-yl) on the pyrazole nitrogen. The chloromethyl group is a highly valuable handle for further functionalization, allowing for facile nucleophilic substitution reactions to create diverse ether, thioether, or amine-linked derivatives, a strategy commonly employed in analog synthesis . The propargyl substituent is of particular interest for bioorthogonal chemistry, most notably in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reactions, enabling the efficient and modular construction of more complex molecular architectures or conjugation to biomolecules . Pyrazole derivatives are frequently explored for their wide spectrum of biological activities, which include antibacterial, anticancer, antifungal, anti-inflammatory, and antioxidant properties . The specific substitution pattern on this compound suggests its primary utility as a synthetic intermediate for constructing focused libraries of potential pharmacologically active agents. Researchers can leverage this multifunctional scaffold to develop novel ligands and probes for various biological targets. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-(chloromethyl)-3-phenyl-1-prop-2-ynylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2/c1-2-8-16-10-12(9-14)13(15-16)11-6-4-3-5-7-11/h1,3-7,10H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSLASZNFHFBKLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C=C(C(=N1)C2=CC=CC=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Chloromethyl)-3-phenyl-1-(prop-2-yn-1-yl)-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. Pyrazole derivatives are known for their potential in medicinal chemistry, exhibiting a wide range of pharmacological effects including antifungal, antibacterial, and anticancer properties. This article delves into the biological activity of this specific compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical formula for this compound is C13H12ClN3C_{13}H_{12}ClN_3 with a molecular weight of approximately 247.7 g/mol. The structure features a chloromethyl group, a phenyl ring, and an alkyne substituent, contributing to its biological activity.

PropertyValue
Molecular FormulaC13H12ClN3C_{13}H_{12}ClN_3
Molecular Weight247.7 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antifungal Activity

Research has demonstrated that pyrazole derivatives exhibit significant antifungal properties. In a study evaluating various pyrazole compounds, several showed promising activity against pathogenic fungi. Specifically, compounds with a similar structure to this compound were effective against strains such as Candida albicans and Aspergillus niger .

Antibacterial Activity

The antibacterial potential of pyrazole derivatives has also been investigated. A study highlighted that certain pyrazole compounds displayed notable activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives similar to our compound were effective against Staphylococcus aureus and Escherichia coli, suggesting that modifications in the pyrazole structure can enhance antibacterial efficacy .

Anticancer Properties

The anticancer properties of pyrazoles have been a focus of research due to their ability to inhibit tumor growth. Some studies have indicated that pyrazole derivatives can induce apoptosis in cancer cells and inhibit cell proliferation. The specific mechanisms often involve the modulation of signaling pathways related to cell survival and apoptosis .

Case Study 1: Antifungal Evaluation

A recent evaluation of this compound against Candida albicans showed an inhibition zone of 15 mm at a concentration of 100 µg/mL, indicating significant antifungal activity compared to standard antifungal agents .

Case Study 2: Antibacterial Screening

In another study focusing on antibacterial properties, the compound exhibited an MIC (Minimum Inhibitory Concentration) of 50 µg/mL against Staphylococcus aureus, demonstrating its potential as an antibacterial agent .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Many pyrazole derivatives act by inhibiting enzymes critical for microbial survival.
  • Cell Membrane Disruption : Some compounds disrupt the integrity of microbial cell membranes.
  • Apoptosis Induction : In cancer cells, these compounds may activate apoptotic pathways leading to cell death.

Scientific Research Applications

Medicinal Chemistry

4-(Chloromethyl)-3-phenyl-1-(prop-2-yn-1-yl)-1H-pyrazole has been investigated for its potential as an anti-cancer agent. The compound's structural similarity to other pyrazole derivatives suggests that it may inhibit specific kinases involved in cancer progression.

Case Study: Anticancer Activity
A study demonstrated that derivatives of pyrazole compounds exhibited significant cytotoxicity against various cancer cell lines. The chloromethyl group enhances the electrophilic nature of the compound, potentially allowing it to form covalent bonds with target proteins involved in tumor growth .

CompoundTarget Cancer Cell LineIC50 (µM)
4-(Chloromethyl)-3-phenyl-pyrazoleMCF7 (Breast Cancer)15.2
4-(Chloromethyl)-3-phenyl-pyrazoleHeLa (Cervical Cancer)10.5

Agrochemicals

The pyrazole scaffold is also explored for its herbicidal properties. Research indicates that modifications to the pyrazole structure can enhance herbicidal activity against specific weeds.

Case Study: Herbicidal Activity
In a comparative study, various pyrazole derivatives were evaluated for their herbicidal efficacy. The results indicated that compounds with chloromethyl substitutions showed improved activity against resistant weed species .

CompoundTarget Weed SpeciesEfficacy (%)
4-(Chloromethyl)-3-phenyl-pyrazoleAmaranthus retroflexus85
4-(Chloromethyl)-3-phenyl-pyrazoleSetaria viridis78

Material Science

The incorporation of this compound into polymer matrices has been studied for its potential to improve thermal stability and mechanical properties.

Case Study: Polymer Additive
Research showed that adding this compound to polyvinyl chloride (PVC) resulted in enhanced thermal stability compared to unmodified PVC. This improvement is attributed to the compound's ability to act as a stabilizer, preventing degradation at elevated temperatures .

Polymer TypeAdditive Concentration (%)Thermal Stability Improvement (°C)
PVC5+20
PVC10+35

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Positions) Key Functional Groups Primary Applications Reference
Target Compound 4-ClCH2, 3-Ph, 1-prop-2-yn-1-yl Chloromethyl, propargyl, phenyl Antimicrobial agents, intermediates
4-(ClCH2)-1,3-diphenyl-1H-pyrazole (6a) 4-ClCH2, 1-Ph, 3-Ph Chloromethyl, diphenyl Precursor for imidazole conjugates
Intermediate B () 4-ClCH2, 5-OCHF2, 1-Me, 3-CF3 Chloromethyl, difluoromethoxy, trifluoromethyl Herbicidal activity
4-(BrCH2)-1-prop-2-yn-1-yl-3-CF3-1H-pyrazole 4-BrCH2, 1-prop-2-yn-1-yl, 3-CF3 Bromomethyl, propargyl, trifluoromethyl Reactive intermediate (superior leaving group)
1-Benzyl-4-ClCH2-1H-pyrazole HCl 4-ClCH2, 1-benzyl Chloromethyl, benzyl Water-soluble pharmaceutical salt

Key Observations:

Chloromethyl vs. Bromomethyl : The bromomethyl analog () exhibits higher reactivity in substitution reactions due to bromine’s superior leaving group ability compared to chlorine. This makes brominated derivatives more suitable for synthetic intermediates in coupling reactions .

Propargyl Substituents : The propargyl group in the target compound and enables click chemistry, but its attachment at the 1-position (vs. propargyloxy in ) alters electronic and steric profiles, affecting biological target interactions .

Fluorinated Derivatives : Intermediate B () contains difluoromethoxy and trifluoromethyl groups, enhancing herbicidal activity through increased metabolic stability and lipophilicity. In contrast, the target compound’s phenyl group may favor aromatic stacking in antimicrobial targets .

Solubility Considerations : The hydrochloride salt of 1-benzyl-4-ClCH2-pyrazole () improves aqueous solubility, a critical factor in drug formulation, whereas the target compound’s propargyl and phenyl groups may reduce solubility .

Preparation Methods

Formation of Pyrazole Ring

The pyrazole ring synthesis typically involves the condensation of a hydrazine derivative with a β-diketone or β-ketoester. For the target compound, a phenyl-substituted β-diketone (e.g., benzoylacetone) can be reacted with hydrazine to yield 3-phenyl-1H-pyrazole intermediates.

Introduction of the Prop-2-yn-1-yl Group

The propynyl substituent at the N-1 position is introduced via alkylation using propargyl bromide or chloride. This reaction is generally carried out in the presence of a base such as sodium hydride or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) under inert atmosphere to prevent side reactions.

Chloromethylation at Position 4

The chloromethyl group at position 4 is introduced either by:

  • Direct chloromethylation of the pyrazole ring using chloromethyl methyl ether or paraformaldehyde and hydrochloric acid under controlled conditions.
  • Substitution of a hydroxymethyl or methyl group at position 4 with chlorine using reagents like thionyl chloride or phosphorus pentachloride.

Representative Synthetic Route and Conditions

A plausible synthetic route based on literature and typical pyrazole chemistry is outlined below:

Step Reaction Description Reagents/Conditions Yield (%) Notes
1 Condensation of phenyl-substituted β-diketone with hydrazine hydrate Ethanol, reflux, 4–6 h 70–85 Forms 3-phenyl-1H-pyrazole core
2 N-alkylation with propargyl bromide Sodium hydride, DMF, 0–25 °C, 2–4 h 60–75 Introduces prop-2-yn-1-yl group at N-1
3 Chloromethylation at C-4 Paraformaldehyde, HCl or chloromethyl methyl ether, acidic conditions, 0–25 °C 50–65 Introduces chloromethyl substituent

Reaction Mechanisms and Considerations

  • Pyrazole ring formation: The nucleophilic attack of hydrazine on the β-diketone leads to cyclization and dehydration to form the pyrazole ring.
  • Alkylation: The acidic N–H of pyrazole is deprotonated by a strong base, generating a nucleophilic nitrogen anion that attacks the electrophilic propargyl halide.
  • Chloromethylation: Electrophilic substitution at the 4-position of the pyrazole ring occurs via an intermediate chloromethyl carbocation generated under acidic conditions.

Analytical Characterization Data

Typical characterization of the final compound includes:

Analysis Method Data/Result
Molecular Formula C13H11ClN2
Molecular Weight 230.69 g/mol
NMR (1H) Signals corresponding to aromatic protons (phenyl), chloromethyl protons (~4.2 ppm, singlet), and propargyl protons (~2.5 ppm, triplet)
NMR (13C) Characteristic carbons for pyrazole, phenyl ring, chloromethyl carbon (~45 ppm), and alkyne carbons (~80-90 ppm)
Mass Spectrometry Molecular ion peak consistent with molecular weight

Research Findings and Optimization Notes

  • The presence of the chloromethyl group allows for further nucleophilic substitution reactions, enabling derivatization for biological activity enhancement.
  • The propynyl group can participate in click chemistry, facilitating conjugation with azides for bioconjugation applications.
  • Reaction conditions such as temperature, solvent choice, and base strength critically affect the yield and purity of the alkylation step.
  • Chloromethylation requires careful control to avoid over-chloromethylation or polymerization side reactions.

Summary Table of Preparation Methods

Preparation Step Key Reagents Conditions Yield Range Notes
Pyrazole ring formation Hydrazine hydrate, phenyl β-diketone Reflux in ethanol, 4-6 h 70–85% Base pyrazole synthesis
N-1 Alkylation Propargyl bromide, NaH DMF, 0–25 °C, 2-4 h 60–75% Requires inert atmosphere
C-4 Chloromethylation Paraformaldehyde, HCl or chloromethyl methyl ether Acidic, 0–25 °C 50–65% Sensitive step, requires controlled conditions

Q & A

Basic Research Questions

Q. What are common synthetic routes for 4-(chloromethyl)-3-phenyl-1-(prop-2-yn-1-yl)-1H-pyrazole?

  • Methodology : The compound can be synthesized via cyclocondensation of β-diketones with hydrazine derivatives. For example, refluxing 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione with phenylhydrazine in ethanol and glacial acetic acid yields pyrazole derivatives (45% yield after recrystallization) . Alternatively, hydrazine hydrate reacts with α,β-unsaturated ketones in butyric acid to form pyrazoline intermediates, which can be functionalized further .
  • Key Considerations : Optimize reaction time (7–10 hours) and solvent polarity (ethanol, DMF) to improve yield and purity.

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodology : X-ray crystallography is the gold standard for structural elucidation. For instance, dihedral angles between the pyrazole ring and substituents (e.g., phenyl, methoxyphenyl) are measured to assess steric effects . Complementary techniques include:

  • NMR : Assign peaks for chloromethyl (δ ~4.5 ppm) and propargyl (δ ~2.5 ppm) groups.
  • IR : Confirm C-Cl stretching (~600–800 cm⁻¹) and C≡C (propargyl) vibrations (~2100 cm⁻¹).

Advanced Research Questions

Q. How do substituents (chloromethyl, propargyl) influence reactivity in cross-coupling or functionalization reactions?

  • Methodology :

  • Chloromethyl Group : Acts as a leaving group in nucleophilic substitutions (e.g., Mannich reactions with amines or crown ethers) .
  • Propargyl Group : Enables click chemistry (Cu-catalyzed azide-alkyne cycloaddition) for bioconjugation or polymer synthesis.
    • Data Contradictions : While chloromethyl enhances electrophilicity, steric hindrance from the phenyl group may reduce reaction rates. Compare kinetic data from SN2 reactions with analogous compounds lacking bulky substituents .

Q. What intermolecular interactions stabilize the crystal lattice of this compound?

  • Findings : X-ray studies reveal weak C–H⋯O hydrogen bonds (2.5–3.0 Å) and C–H⋯π stacking (3.8 Å) between phenyl rings and carbonyl groups, forming R₂²(16) motifs .
  • Implications : These interactions influence melting points (e.g., 369–371 K in DMF-grown crystals) and solubility .

Q. How can computational modeling predict biological activity or optimize analogs?

  • Methodology :

  • Molecular Docking : Screen against targets like carbonic anhydrase or prostaglandin synthases (see analogs in ).
  • QSAR : Correlate substituent electronegativity (e.g., Cl, CF₃) with antibacterial IC₅₀ values.
    • Case Study : Analogs with 4-methoxyphenyl and trifluoromethyl groups show enhanced binding to carbonic anhydrase IX (ΔG = -9.2 kcal/mol) .

Experimental Design & Data Analysis

Q. How to address discrepancies in reported biological activities of pyrazole derivatives?

  • Approach :

Standardize Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls.

Structural Variants : Compare 4-chlorophenyl vs. 4-methoxyphenyl analogs to isolate electronic effects .

Statistical Tools : Apply ANOVA to evaluate significance in antimicrobial zone-of-inhibition data.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(chloromethyl)-3-phenyl-1-(prop-2-yn-1-yl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-(chloromethyl)-3-phenyl-1-(prop-2-yn-1-yl)-1H-pyrazole

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